molecular formula C11H13N3O B6639010 N-imidazo[1,2-a]pyridin-6-ylbutanamide

N-imidazo[1,2-a]pyridin-6-ylbutanamide

Cat. No.: B6639010
M. Wt: 203.24 g/mol
InChI Key: ONQHWJDZFWTPRP-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridine (B132010) as a Privileged Heterocyclic Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine nucleus is a cornerstone in the design of new therapeutic agents. researchgate.netresearchgate.net Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, anticonvulsant, and antitubercular properties. researchgate.netnih.gov The versatility of this scaffold is underscored by its presence in several commercially available drugs, which address a variety of medical conditions. nih.govresearchgate.net The structural rigidity and aromatic nature of the imidazo[1,2-a]pyridine system provide a solid foundation for the introduction of various functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. rsc.org The development of derivatives has been a subject of intense research, with a continuous stream of new compounds being synthesized and evaluated for their therapeutic potential. nih.gov

Table 1: Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold

Drug NamePrimary Therapeutic Use
ZolpidemInsomnia
AlpidemAnxiolytic
SaripidemAnxiolytic
NecopidemAnxiolytic
ZolimidineAntiulcer
OlprinoneCardiotonic
MiroprofenAnti-inflammatory
Minodronic acidOsteoporosis

Research Context of N-imidazo[1,2-a]pyridin-6-ylbutanamide within Imidazo[1,2-a]pyridine Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure places it within a well-studied class of imidazo[1,2-a]pyridine derivatives. The presence of an amide linkage at the 6-position is of particular interest. Amide derivatives of imidazo[1,2-a]pyridines are known to possess significant pharmacological properties. researchgate.net For instance, a series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs have been designed and investigated as potent inhibitors of B-RAFV600E, a protein implicated in certain cancers. nih.gov

Furthermore, the synthesis of 6-carboxamido derivatives of imidazo[1,2-a]pyridines has been achieved through methods such as palladium-catalyzed aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine (B1303834). nih.gov This synthetic accessibility allows for the exploration of various amide substituents to modulate biological activity. The butanamide moiety in this compound represents a specific aliphatic amide substitution that could influence properties such as solubility, lipophilicity, and target engagement. Research into related imidazo[1,2-a]pyridine amides has highlighted their potential as inhibitors of enzymes like Rab geranylgeranyl transferase and as agents against multidrug-resistant tuberculosis. nih.govnih.gov

Historical Development and Evolution of Imidazo[1,2-a]pyridine-Based Research

The exploration of imidazo[1,2-a]pyridines dates back several decades, with initial interest sparked by their unique chemical properties. The synthesis of this scaffold has evolved significantly, with numerous methods being developed to construct and functionalize the bicyclic ring system. researchgate.netrsc.org Early research laid the groundwork for the discovery of the first generation of imidazo[1,2-a]pyridine-based drugs, such as the hypnotic agent zolpidem.

In recent years, there has been a resurgence of interest in this scaffold, driven by the need for new treatments for challenging diseases. nih.govnih.gov Modern synthetic techniques, including multicomponent reactions and C-H functionalization, have enabled the creation of large and diverse libraries of imidazo[1,2-a]pyridine derivatives for high-throughput screening. rsc.orgmdpi.com This has led to the identification of compounds with potent activity against a range of targets, including kinases and microbial enzymes. nih.govnih.gov The ongoing research into imidazo[1,2-a]pyridines continues to expand their therapeutic potential, with a focus on developing agents with improved efficacy and selectivity. nih.gov

Table 2: Selected Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Biological ActivityExample Target/Indication
AnticancerB-RAF inhibitors, Nek2 inhibitors nih.govnih.gov
AntituberculosisQcrB inhibitors nih.gov
AntiviralVarious viral targets researchgate.net
Anti-inflammatoryPI3K inhibitors researchgate.net
AnticonvulsantGABA-A receptor modulators researchgate.net
AntimicrobialBacterial and fungal targets researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-imidazo[1,2-a]pyridin-6-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-3-11(15)13-9-4-5-10-12-6-7-14(10)8-9/h4-8H,2-3H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQHWJDZFWTPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CN2C=CN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Molecular Design Principles

Fundamental SAR of the Imidazo[1,2-a]pyridine (B132010) Scaffold

The imidazo[1,2-a]pyridine ring system is considered a "privileged scaffold" due to its ability to bind to a diverse range of biological targets, leading to various pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. chemicalbook.comnih.gov

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.

Position 2: Substitution at the C-2 position often involves aryl groups. For instance, 2-aryl imidazo[1,2-a]pyridines have been extensively studied for their anticancer and anti-inflammatory activities. The electronic nature of the substituent on the aryl ring can significantly modulate activity. mdpi.com

Position 3: Functionalization at the C-3 position is crucial for various biological activities, including antiviral and enzyme inhibition. westminster.ac.uk The introduction of different groups at this position can lead to compounds with distinct pharmacological profiles.

Position 6: The C-6 position is a key site for modification, influencing the pharmacokinetic and pharmacodynamic properties of the molecule. For example, in the context of ligands for detecting beta-amyloid plaques, a halogen substituent like iodine at the C-6 position has been shown to be important for high-affinity binding. rawdatalibrary.net A series of 6-substituted imidazo[1,2-a]pyridines have demonstrated excellent activity against colon cancer cell lines. nih.gov

Position 7: Substituents at the C-7 position can also impact biological activity. For example, in the development of antimicrobial agents, the nature of the group at C-7, in combination with substituents at C-2, was found to influence the inhibitory activity against various bacterial strains.

Position 8: Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of antimycobacterial agents. mdpi.com

The following table summarizes the influence of substituents at different positions on the biological activities of the imidazo[1,2-a]pyridine scaffold.

PositionType of SubstituentResulting Biological ActivityReference
C-2 Aryl groupsAnticancer, Anti-inflammatory mdpi.com
C-3 Various functional groupsAntiviral, Enzyme inhibition westminster.ac.uk
C-6 Halogens, Other groupsHigh-affinity binding to Aβ plaques, Anticancer rawdatalibrary.netnih.gov
C-7 Various groupsAntimicrobial
C-8 CarboxamidesAntimycobacterial mdpi.com

The nitrogen atoms within the imidazo[1,2-a]pyridine scaffold play a critical role in mediating interactions with biological targets. The lone pair of electrons on the pyridine (B92270) nitrogen (N-1) and the imidazole (B134444) nitrogen (N-4) can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding sites of proteins and enzymes. chemrxiv.org The aromatic nature of the fused ring system also allows for π-π stacking interactions with aromatic amino acid residues.

In the context of antituberculosis agents, the bridgehead nitrogen of the imidazo[1,2-a]pyridine ring and a directly attached phenyl ring were found to be essential for maintaining biological activity against Mycobacterium tuberculosis. nih.gov

SAR Specific to Amide Derivatives, including N-imidazo[1,2-a]pyridin-6-ylbutanamide Analogues

While specific research on this compound is limited, the SAR of imidazo[1,2-a]pyridine-carboxamides provides valuable insights. A series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs have been designed as potent RAF inhibitors, highlighting the importance of the amide linkage at the 6-position for kinase inhibition. westminster.ac.uk

The length and nature of the alkyl chain in the amide moiety can significantly influence the biological activity of a compound. While no direct studies on the butanamide chain of this compound are available, general principles of medicinal chemistry suggest that:

Chain Length: Varying the length of the alkyl chain (e.g., from acetamide (B32628) to hexanamide) can alter the compound's lipophilicity, which in turn affects its solubility, membrane permeability, and metabolic stability. An optimal chain length is often required for effective binding to the target protein. For instance, a study on imidazo[1,2-a]pyridine derivatives with an acrylamide (B121943) function showed that the absence of a phenylacrylonitrile moiety and its replacement with a hexaneylamide derivative resulted in a loss of anti-glabrata activities, while retaining efficacy against other Candida strains, indicating a narrow spectrum of activity. nih.gov

Branching and Cyclization: Introduction of branching or cyclization within the butanamide chain can restrict conformational flexibility, potentially leading to a more favorable binding conformation and increased potency.

Functionalization: The incorporation of additional functional groups on the butanamide chain, such as hydroxyl or amino groups, can introduce new hydrogen bonding interactions with the target, thereby enhancing affinity.

The presence of a chiral center in a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different pharmacological activities. Although this compound itself is not chiral, modifications to the butanamide chain could introduce a chiral center.

Several studies have highlighted the importance of stereochemistry in the biological activity of imidazo[1,2-a]pyridine derivatives. For example, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved, demonstrating that the configurational stability of these atropisomers is crucial for their potential applications. nih.gov The chiral separation of novel imidazo[1,2-a]pyridine derivatives has also been reported, indicating that the individual enantiomers may possess distinct biological profiles. rawdatalibrary.netresearchgate.net Therefore, if a chiral center were introduced into the butanamide moiety of this compound, it would be essential to separate and evaluate the individual enantiomers to determine if the biological activity is stereoselective.

Scaffold Hopping and Bioisosteric Replacements in Imidazo[1,2-a]pyridine Design

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties. google.com

Scaffold Hopping: This involves replacing the core scaffold of a molecule with a structurally different one while retaining similar biological activity. For the imidazo[1,2-a]pyridine core, potential scaffold hops could include other fused bicyclic heterocycles such as imidazo[1,2-a]pyrazines or triazolopyridines. drughunter.com Such modifications can lead to compounds with improved pharmacokinetic properties or novel intellectual property. For instance, a scaffold hopping approach from pyridones to imidazo[1,2-a]pyridines identified new positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor.

Bioisosteric Replacements: This strategy involves the substitution of a functional group with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity. For the butanamide moiety in this compound, several bioisosteric replacements for the amide bond could be considered:

Heterocycles: Rings such as 1,2,3-triazoles, oxadiazoles, or imidazoles can mimic the hydrogen bonding properties of amides while offering enhanced metabolic stability. chemrxiv.orgresearchgate.netresearchgate.netcambridgemedchemconsulting.com

Retro-amides: Reversing the amide bond (retro-amide) can sometimes lead to improved selectivity and potency. drughunter.com

Fluoroalkenes and Trifluoroethylamines: These groups can act as non-classical bioisosteres of the amide bond, offering altered electronic properties and metabolic stability. researchgate.net

The following table presents some potential bioisosteric replacements for the butanamide moiety.

Original MoietyBioisosteric ReplacementRationaleReference
Butanamide 1,2,3-TriazoleMimics H-bonding, metabolically stable chemrxiv.org
Butanamide OxadiazoleMimics H-bonding, metabolically stable researchgate.net
Butanamide Retro-butanamideImproved selectivity and potency drughunter.com
Butanamide TrifluoroethylamineAltered electronics, metabolically stable researchgate.net

Rational Design Strategies for Enhanced Biological Efficacy

The rational design of this compound and its analogs is a cornerstone of modern medicinal chemistry, aimed at optimizing their therapeutic potential. This process involves a deep understanding of the structure-activity relationships (SAR) to guide the strategic modification of the lead compound. The goal is to enhance biological efficacy, which can manifest as increased potency, improved selectivity for the target, and better pharmacokinetic properties. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, and its derivatives have been the subject of extensive investigation for a wide range of biological activities. nih.gov

Key strategies in the rational design of imidazo[1,2-a]pyridine derivatives often focus on several key areas of the molecule: the imidazo[1,2-a]pyridine core, the linker, and the terminal functional groups. Each of these can be modified to fine-tune the compound's interaction with its biological target.

One of the primary approaches involves the modification of the imidazo[1,2-a]pyridine core itself. Substitutions at various positions on this bicyclic system can significantly impact activity. For instance, in the context of kinase inhibitors, the nitrogen atom on the pyridine ring is often crucial for forming hydrogen bond interactions with the hinge region of the kinase. sci-hub.cat Maintaining this interaction is a key design principle.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship (SAR) for imidazo[1,2-a]pyridine derivatives provides a roadmap for their rational design. By systematically altering different parts of the molecule and assessing the impact on biological activity, researchers can identify key structural features that are essential for efficacy.

For example, in a series of imidazo[1,2-a]pyridine derivatives designed as Nek2 inhibitors, modifications to the substituents on the imidazo[1,2-a]pyridine ring led to significant changes in inhibitory activity. nih.gov The screening of these compounds against the MGC-803 cell line revealed that certain substitutions were highly favorable for potency. nih.gov

Similarly, in the development of PI3K/mTOR dual inhibitors, the introduction of different heterocyclic rings and functional groups to the imidazo[1,2-a]pyridine core was explored. sci-hub.cat The docking analysis of these compounds into the active sites of PI3Kα and mTOR revealed that specific hydrogen bonding interactions were critical for potent inhibition. sci-hub.cat For instance, the nitrogen atom on the imidazo[1,2-a]pyridine ring was found to form a conserved hydrogen bond with Val851 in the hinge region of PI3Kα. sci-hub.cat

The following table summarizes the SAR data for a series of imidazo[1,2-a]pyridine derivatives as PI3K/mTOR inhibitors, highlighting the impact of different substituents on their inhibitory activity.

CompoundSubstituent (R)PI3Kα IC50 (nM)mTOR IC50 (nM)HCT116 Cell Growth Inhibition IC50 (nM)
15a 4-methylpiperazin-1-yl0.202110
15b Pyrrolidine---
15d Piperidine---
15e Dimethylamino---
15f Methoxy---

Data sourced from a study on PI3K/mTOR dual inhibitors. sci-hub.catnih.gov The inhibitory activity of compounds 15b, 15d, 15e, and 15f were reported as having decreased or comparable inhibition rates to 15a, without specific IC50 values provided in the source material. sci-hub.cat

These findings underscore the importance of the substituent at this position for achieving high potency. The replacement of the 4-methylpiperazin-1-yl group with other moieties such as pyrrolidine, piperidine, or a dimethylamino group resulted in a decrease or slight decline in inhibitory activity, demonstrating a clear SAR. sci-hub.cat

Molecular Design Principles for Enhanced Efficacy

The insights gained from SAR studies are translated into molecular design principles that guide the synthesis of new and improved analogs of this compound. These principles are aimed at optimizing the compound's interaction with its biological target while also improving its drug-like properties.

A key principle is the use of computational modeling and docking studies to visualize the binding of the compounds to their target proteins. sci-hub.cat This allows for the rational design of modifications that are predicted to enhance binding affinity. For example, docking studies can reveal the presence of specific pockets or residues in the active site that can be targeted with complementary functional groups on the ligand.

Another important principle is the application of isosteric and bioisosteric replacements. This involves substituting atoms or groups of atoms with others that have similar steric or electronic properties. This can lead to improvements in potency, selectivity, and metabolic stability. For example, a bioisosterism strategy was employed to replace the linker of a known PI3K inhibitor to develop a new series of imidazo[1,2-a]pyridine derivatives with improved properties. sci-hub.cat

Furthermore, the introduction of specific functional groups can be used to modulate the pharmacokinetic properties of the compounds. For example, the addition of polar groups can improve solubility, while the introduction of metabolically stable groups can increase the compound's half-life in the body.

The following table provides examples of rationally designed imidazo[1,2-a]pyridine derivatives and their biological activities, illustrating the application of these design principles.

CompoundTargetKey Design FeatureBiological Activity (IC50 or Ki)
Compound 28e Nek2Optimized substituent on the imidazo[1,2-a]pyridine ring38 nM (MGC-803 cell proliferation) nih.gov
16(IMPY) Beta-amyloid plaquesIntroduction of a 6-iodo substituent15 nM (Ki) nih.gov
13k PI3Kα6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline scaffold1.94 nM (PI3Kα inhibition) nih.gov
1b (analog) Neuropeptide S Receptor2-methylimidazopyridium core with a thiophosphorus moietyPotent antagonist activity nih.gov

These examples demonstrate how the rational application of molecular design principles can lead to the development of highly potent and selective imidazo[1,2-a]pyridine-based therapeutic agents. The continuous refinement of these strategies holds great promise for the discovery of novel drugs for a wide range of diseases.

Molecular and Cellular Pharmacology of Imidazo 1,2 a Pyridine Derivatives

Identification and Validation of Biological Targets

There is no publicly available data from enzyme inhibition studies, receptor binding assays, or investigations into its role as a protein-protein interaction modulator for N-imidazo[1,2-a]pyridin-6-ylbutanamide. While other compounds within the imidazo[1,2-a]pyridine (B132010) class have demonstrated activity in these areas, such findings cannot be extrapolated to this specific, uncharacterized molecule.

Enzyme Inhibition Studies (e.g., Kinases, Hydrolases)

No studies have been published detailing the inhibitory effects of this compound on any enzymes, including kinases or hydrolases. Research on related imidazo[1,2-a]pyridine structures has shown potent inhibition of kinases such as PI3K, Aurora kinases, and receptor tyrosine kinases, which are crucial in cancer signaling pathways. nih.govnih.gov However, the specific activity of this compound remains unevaluated.

Receptor Binding and Modulation Assays (e.g., P2X7 receptor, GABA receptors)

Information regarding the binding affinity and modulatory effects of this compound on receptors like the P2X7 receptor or GABA receptors is not available in the scientific literature. The imidazo[1,2-a]pyridine scaffold is known to be a versatile pharmacophore that can interact with various receptors, but specific data for the butanamide derivative is absent.

Protein-Protein Interaction Modulators

There is no evidence to suggest that this compound has been investigated as a modulator of protein-protein interactions.

In Vitro Mechanistic Studies

In the absence of primary research on this compound, no in vitro mechanistic studies have been reported.

Cellular Pathway Modulation (e.g., PI3K-AKT pathway)

The effect of this compound on cellular signaling pathways, such as the PI3K-AKT pathway, has not been documented. Studies on other imidazo[1,5-a]pyridine-benzimidazole hybrids have shown inhibition of this pathway, leading to apoptosis in cancer cells. rsc.org Without specific experimental data, the activity of this compound in this context is unknown.

Gene Expression and Protein Level Analysis

No data from gene expression or protein level analyses following treatment with this compound have been published. Such studies are crucial for understanding the molecular mechanisms of a compound's action, but they have not been performed for this specific molecule.

Cell-Based Functional Assays (e.g., cell cycle arrest, apoptosis induction)

Numerous studies have demonstrated the ability of various imidazo[1,2-a]pyridine derivatives to induce cell cycle arrest and apoptosis in cancer cell lines. For instance, certain 6-substituted imidazo[1,2-a]pyridines have been shown to induce cell death in colon cancer cells by triggering the release of cytochrome c and activating caspases 3 and 8. nih.gov

In other research, novel imidazo[1,2-a]pyridine derivatives have been found to cause cell cycle arrest at the G2/M phase and induce apoptosis in non-small cell lung cancer cells. nih.govmdpi.com These effects are often linked to the modulation of key signaling pathways. For example, some derivatives inhibit the AKT/mTOR pathway, a critical regulator of cell growth and survival. nih.gov The induction of apoptosis has also been associated with the increased expression of pro-apoptotic proteins like BAX and decreased expression of anti-apoptotic proteins. nih.gov

Furthermore, hybrid molecules incorporating the imidazo[1,2-a]pyridine scaffold have been synthesized and shown to induce apoptosis and inhibit microtubule polymerization, a key process in cell division. nih.gov

High-Throughput Screening (HTS) and Lead Compound Identification

High-throughput screening has been a valuable tool in identifying promising lead compounds from libraries of imidazo[1,2-a]pyridine derivatives. These screening campaigns have been particularly fruitful in the discovery of new antituberculosis agents. nih.gov For example, HTS efforts have identified imidazo[1,2-a]pyridine amides as potent inhibitors of key mycobacterial enzymes. nih.gov

In the context of cancer research, HTS has been employed to identify imidazo[1,2-a]pyridine-based inhibitors of protein kinases, which are crucial targets in oncology. nih.gov The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govresearchgate.net This makes it an attractive starting point for the design of compound libraries for HTS.

While these findings highlight the potential of the imidazo[1,2-a]pyridine class of compounds, it is crucial to reiterate that this information is based on derivatives other than this compound. The specific biological activities and pharmacological profile of this particular compound remain to be elucidated through dedicated research.

Preclinical Pharmacological Evaluation of Imidazo 1,2 a Pyridine Based Compounds

In Vivo Preclinical Models and Activity Screening (Non-Human Studies)

Preclinical Pharmacodynamic Markers and Biomarker Analysis in Animal Models

Without specific data for N-imidazo[1,2-a]pyridin-6-ylbutanamide, any attempt to generate the requested content would fall outside the strict scope of the instructions and would not be scientifically accurate for the specified compound.

Computational Chemistry and in Silico Studies of Imidazo 1,2 a Pyridine Systems

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. acs.org This method is crucial for understanding the interactions between potential drug candidates and their biological targets.

Molecular docking simulations are widely used to predict the binding affinity of imidazo[1,2-a]pyridine (B132010) derivatives to their target proteins. The binding affinity is often expressed as a docking score, which is a numerical value representing the strength of the interaction. A lower docking score generally indicates a more stable and favorable binding interaction. For instance, in a study of novel imidazo[1,2-a]pyridine hybrids, molecular docking simulations were performed against the 3D structure of human leukotriene A4 hydrolase (LTA4H). The results showed that one of the hybrids, HB7, exhibited a strong binding affinity with a score of -11.237 Kcal/mol, which was significantly better than the original ligand's score of -6.908 Kcal/mol. chemmethod.com

Conformational analysis, a key component of molecular docking, examines the different spatial arrangements of a molecule and their corresponding energy levels. The root-mean-square deviation (RMSD) is a measure used to assess the similarity between the docked conformation of a ligand and a reference conformation. A low RMSD value suggests a good fit. In the same study on imidazo[1,2-a]pyridine hybrids, RMSD analysis revealed that the HB1 hybrid had the lowest RMSD of 1.049 Å, indicating a close alignment with the original ligand in the binding site. chemmethod.com

A study on imidazo[1,2-a]pyridine derivatives as potential anticancer agents evaluated their binding affinity towards oxidoreductase, a key enzyme in breast cancer. Compound C in this study demonstrated the highest binding energy of -9.207 kcal/mol. asianpubs.org

Table 1: Representative Docking Scores of Imidazo[1,2-a]pyridine Derivatives

Compound/Series Target Protein Docking Score (kcal/mol) Reference
Imidazo[1,2-a]pyridine Hybrid HB7 Human LTA4H (3U9W) -11.237 chemmethod.com
Imidazo[1,2-a]pyridine Derivative (Compound C) Oxidoreductase -9.207 asianpubs.org
Imidazo[1,2-a]pyridine-3-yl derivatives Human farnesyl diphosphate (B83284) synthase (5CG5) Range of scores observed acs.org

Molecular docking not only predicts binding affinity but also elucidates the specific interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-cation interactions. Identifying these "hotspots" is crucial for understanding the mechanism of action and for designing modifications to the ligand to improve its binding.

For example, in the study of imidazo[1,2-a]pyridine derivatives targeting oxidoreductase, the most active compound was found to interact with key amino acid residues His222, Tyr216, and Lys270. asianpubs.org Similarly, docking studies of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues against pantothenate synthetase revealed hydrogen bonding interactions with residues Gly158, Met195, and Pro38, as well as pi-cation interactions with His47. openpharmaceuticalsciencesjournal.com Another study on imidazo[1,2-a]pyridine ethers and squaramides as anti-tubercular agents highlighted the importance of interactions with the Glu65b residue of ATP synthase. nih.gov

Table 2: Key Amino Acid Interactions for Imidazo[1,2-a]pyridine Derivatives

Compound Series Target Protein Key Interacting Residues Type of Interaction Reference
Imidazo[1,2-a]pyridine Derivatives Oxidoreductase His222, Tyr216, Lys270 Not specified asianpubs.org
Imidazo[1,2-a]pyridine-3-carboxamides Pantothenate Synthetase (3IVX) Gly158, Met195, Pro38, His47 H-bonding, Pi-cation openpharmaceuticalsciencesjournal.com
Imidazo[1,2-a]pyridine Ethers and Squaramides ATP Synthase Glu65b Not specified nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the flexibility of the protein. openpharmaceuticalsciencesjournal.com

In a study of imidazo[1,2-a]pyridine-3-carboxamide analogues, an MD simulation of 1.2 nanoseconds was performed on the complex of the most potent compound with pantothenate synthetase. The simulation confirmed the stability of the docked pose, with the root-mean-square deviation (RMSD) remaining within an acceptable range of less than 3 Å. openpharmaceuticalsciencesjournal.com This indicates that the ligand remains stably bound within the active site over the simulation time. MD simulations are also crucial for validating the interactions predicted by docking studies and for understanding how the protein might adapt to the presence of the ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

QSAR models are developed using a set of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds, thereby prioritizing which compounds to synthesize and test in the lab. For a series of imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity, a 3D-QSAR model was developed. This model was built using a training set of twenty-seven compounds and showed a good correlation between the predicted and actual activities, with a correlation coefficient (R²) of 0.9181. researchgate.net The predictive power of the model was further confirmed with a test set of eleven compounds, yielding a cross-validation correlation coefficient (Q²) of 0.6745. researchgate.netbenthamopen.com

Such models are invaluable for medicinal chemists as they provide a clear picture for designing new drugs with potentially improved activity. nih.gov

The development of a robust QSAR model relies on the careful selection of molecular descriptors and rigorous statistical validation. Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. These can include electronic, steric, and hydrophobic parameters.

In the development of the 3D-QSAR model for imidazo[1,2-a]pyridine-3-carboxamides, the model was based on a common pharmacophore hypothesis (HHPRR), which included one positive, two hydrophobic, and two aromatic ring features. researchgate.net The statistical quality of the model was assessed using several parameters, including the standard deviation (SD), F-value (variance ratio), and the root mean square error (RMSE). researchgate.netbenthamopen.com For the aforementioned model, the SD was 0.3305, the F-value was 85.9, and the RMSE for the test set was 0.65. researchgate.netbenthamopen.com These statistical metrics help to ensure that the model is not only descriptive but also predictive.

Table 3: Statistical Parameters of a 3D-QSAR Model for Imidazo[1,2-a]pyridine-3-carboxamides

Statistical Parameter Value Description Reference
R² (training set) 0.9181 Correlation coefficient for the training set researchgate.netbenthamopen.com
Q² (test set) 0.6745 Cross-validation correlation coefficient for the test set researchgate.netbenthamopen.com
F-value 85.9 Variance ratio researchgate.netbenthamopen.com
Standard Deviation (SD) 0.3305 Standard deviation of the model researchgate.netbenthamopen.com
Root Mean Square Error (RMSE) 0.65 Root mean square error for the test set researchgate.netbenthamopen.com
Pearson-r 0.8427 Pearson correlation coefficient researchgate.netbenthamopen.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Development

In the preclinical phase of drug discovery, the evaluation of a compound's pharmacokinetic properties is crucial. In silico ADME prediction offers a rapid and cost-effective means to assess the drug-likeness of novel chemical entities, helping to identify candidates with favorable profiles early in the development pipeline. nih.gov For derivatives of the imidazo[1,2-a]pyridine scaffold, including N-imidazo[1,2-a]pyridin-6-ylbutanamide, various computational tools are employed to predict their ADME properties.

Detailed Research Findings:

Studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related scaffold, have utilized servers like SwissADME and pkCSM to predict a range of physicochemical and pharmacokinetic parameters. nih.gov These parameters include molar refractivity, the partition coefficient (Log P), the number of rotatable bonds, hydrogen bond acceptor and donor counts, and the topological polar surface area (TPSA). nih.gov For instance, research on imidazo[1,2-a]pyridine-3-carboxamide analogues used QikProp for ADME predictions, which showed a high percentage of human oral absorption for the studied compounds. openpharmaceuticalsciencesjournal.comresearchgate.net

In a study on 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide (Alpidem), in silico methods were used to calculate its drug similarity, bioavailability score, and ADME profiles, which indicated favorable pharmacological properties. nih.gov Such analyses are vital for weeding out compounds that are likely to fail in later stages due to poor pharmacokinetics.

The following table provides a hypothetical in silico ADME profile for this compound, based on the types of parameters typically evaluated for this class of compounds.

ParameterPredicted ValueSignificance
Molecular Weight231.28 g/mol Adherence to Lipinski's Rule of Five (<500)
LogP (o/w)2.5Optimal range for oral bioavailability
Hydrogen Bond Donors1Adherence to Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors3Adherence to Lipinski's Rule of Five (≤10)
Topological Polar Surface Area (TPSA)58.5 ŲGood intestinal absorption and BBB penetration
Rotatable Bonds5Indicates molecular flexibility
Human Oral AbsorptionHighLikelihood of being well-absorbed in the gut
BBB PermeabilityHighPotential to act on central nervous system targets
CYP2D6 InhibitorUnlikelyLower risk of drug-drug interactions
Solubility (logS)-3.0Moderately soluble

This table is a representative example and not based on experimentally verified data for this specific compound.

Virtual Screening and De Novo Design Approaches

Virtual screening and de novo design are powerful computational strategies for identifying and creating novel bioactive compounds. These methods are particularly useful for exploring the vast chemical space around a privileged scaffold like imidazo[1,2-a]pyridine.

Virtual Screening:

Virtual screening involves the computational screening of large libraries of chemical compounds against a biological target to identify potential hits. This can be either ligand-based or structure-based.

Ligand-based virtual screening was successfully employed in a study aimed at discovering new treatments for visceral leishmaniasis. nih.govrsc.orgresearchgate.net Starting with an imidazo[1,2-a]pyridine hit, researchers used in silico probing of several proprietary pharmaceutical company libraries to rapidly expand the chemotype. nih.govrsc.orgresearchgate.net This approach not only validated the initial hit but also led to the identification of compounds with improved antiparasitic activity and selectivity. nih.govrsc.orgresearchgate.net The structure-activity relationship data generated from this screening effort provided a foundation for further optimization of the chemical series. nih.govrsc.org

Structure-based virtual screening (e.g., molecular docking) has been used to identify potential inhibitors for various targets. For example, in a study on imidazo[1,2-a]pyrimidine derivatives, molecular docking was used to investigate their binding modes with microbial targets. nih.gov Similarly, novel imidazo[1,2-a]pyrimidine derivatives were evaluated as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein through virtual screening. nih.gov

The following table illustrates a hypothetical set of results from a virtual screening campaign targeting a protein kinase, where compounds from an imidazo[1,2-a]pyridine library were docked into the active site.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Activity
IMP-001-9.8Lys72, Glu91, Leu144High
IMP-002 (this compound)-8.5Lys72, Asp184Moderate
IMP-003-7.2Glu91Low
IMP-004-9.5Lys72, Glu91, Asp184High

This table is a representative example to illustrate the output of a virtual screening process.

De Novo Design:

De novo design involves the computational creation of novel molecules with desired properties, often by assembling molecular fragments within the constraints of a target's binding site. For the imidazo[1,2-a]pyridine scaffold, de novo design could be used to generate novel derivatives with optimized binding affinity and pharmacokinetic properties. For example, by using the imidazo[1,2-a]pyridine core as a starting point, new substituents at various positions (2, 3, 6, 7, and 8) could be computationally designed and evaluated for their potential to enhance activity against a specific target. nih.gov This approach was conceptually applied in the design of new DPP-4 inhibitors, where a scaffold hopping strategy led to the creation of a new series of inhibitors based on the imidazo[1,2-a]pyridine core. nih.gov

Analytical Methodologies for Research and Development of N Imidazo 1,2 a Pyridin 6 Ylbutanamide

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental to the purification and assessment of the purity of N-imidazo[1,2-a]pyridin-6-ylbutanamide. These techniques separate the target compound from starting materials, byproducts, and degradants.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of imidazo[1,2-a]pyridine (B132010) derivatives due to its high resolution and sensitivity. For this compound, a reversed-phase HPLC method would be the standard approach. The chemical purity of related imidazo[1,2-a]pyridine derivatives has been successfully determined using HPLC with UV detection. nih.gov The purification of similar compounds is often achieved using semi-preparative HPLC, followed by solid-phase extraction (SPE) to isolate the final product. nih.gov

ParameterTypical Conditions for Imidazo[1,2-a]pyridine Derivatives
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape)
Flow Rate 1.0 mL/min
Detection UV spectrophotometry, typically in the range of 254 nm
Injection Volume 10-20 µL

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. A method developed for a related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), involved derivatization to form electron-capturing bis-pentafluorobenzyl derivatives, followed by analysis using GC with negative ion chemical ionization mass spectrometry. elsevier.com This approach allows for detection at very low levels, such as less than 1 ng/g in biological samples. elsevier.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions and for preliminary purity assessments. nih.govyoutube.com For the synthesis of imidazo[1,2-a]pyridine derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. nih.govnih.gov The choice of the mobile phase, a mixture of solvents, is crucial for achieving good separation. nih.gov Visualization of the spots on the TLC plate can be done under UV light (at 254 nm) or by using chemical staining agents. rsc.org

ParameterTypical Conditions for Imidazo[1,2-a]pyridine Derivatives
Stationary Phase Silica gel 60 F254 aluminum sheets
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) nih.govgoogle.com
Visualization UV lamp (254 nm), potassium permanganate (B83412) stain, or phosphomolybdic acid stain rsc.org

Advanced Spectroscopic Methods for Confirmation and Quantification in Research Samples

Beyond basic identification, advanced spectroscopic methods are employed for detailed structural elucidation and quantification of this compound in research samples.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for the unambiguous structural confirmation of imidazo[1,2-a]pyridine derivatives. nih.govmdpi.com These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the precise determination of its connectivity and stereochemistry. For example, in the synthesis of related compounds, the structures of the final products were confirmed using ¹H and ¹³C NMR. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy would confirm the presence of key functional groups such as the amide C=O stretch and N-H stretch. In the characterization of a similar compound, zolpidem, the keto group stretching vibration was identified between 1649 cm⁻¹ and 1637 cm⁻¹.

Quantum computational methods, such as Density Functional Theory (DFT), can be used to complement experimental spectroscopic data. researchgate.net These theoretical calculations can help in the assignment of vibrational frequencies and in understanding the molecule's electronic properties.

Mass Spectrometry for Metabolite Identification in Preclinical Studies

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a critical tool in drug metabolism studies for the identification of metabolites. ijpras.comscripps.edu High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites. researchgate.net

In preclinical studies of this compound, in vitro experiments using liver microsomes would be conducted to identify potential metabolites. nih.gov The metabolic pathways of related imidazo[1,2-a]pyridine derivatives have been investigated, revealing common metabolic transformations such as oxidation. nih.gov For instance, a major NADPH-dependent metabolite was identified for a c-Met inhibitor with an imidazo[1,2-a]pyridine scaffold. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) is then used to fragment the parent drug and its metabolites, providing structural information that helps in their identification. ijpras.comosti.gov

Common Metabolic TransformationExpected Mass Shift
Hydroxylation +16 Da
N-dealkylation Varies depending on the alkyl group
Glucuronidation +176 Da
Sulfation +80 Da

The study of carcinogen-protein adducts of related heterocyclic aromatic amines has shown that N-oxidized metabolites can bind to proteins like human serum albumin. nih.gov

Stability Studies in Research Environments

Assessing the stability of this compound is crucial to ensure the reliability of research data. Stability studies are designed to evaluate how the compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. Theoretical studies on the stability of imidazo[1,2-a]pyridine N-acylhydrazone derivatives have been conducted using density functional theory to analyze their reactivity and stability based on their molecular orbital energies. scirp.org

For experimental stability studies, a stability-indicating HPLC method would be developed. This method must be able to separate the intact drug from its degradation products. Samples of this compound would be stored under various stress conditions (e.g., elevated temperature, high humidity, exposure to light) and analyzed at specified time points.

Stress ConditionPurpose
Acidic/Basic Hydrolysis To assess degradation in acidic or basic environments.
Oxidative Degradation To evaluate susceptibility to oxidation.
Photostability To determine degradation upon exposure to light.
Thermal Degradation To assess stability at elevated temperatures.

The results of these studies inform the proper storage and handling conditions for this compound to maintain its integrity throughout the research and development process.

Analogues, Derivatives, and Scaffold Modifications of N Imidazo 1,2 a Pyridin 6 Ylbutanamide

Design and Synthesis of Structurally Related Compounds

The synthesis of analogues of N-imidazo[1,2-a]pyridin-6-ylbutanamide and other substituted imidazo[1,2-a]pyridines is a well-established area of research. The core imidazo[1,2-a]pyridine (B132010) scaffold is typically constructed through the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin. bio-conferences.org Modifications to this general approach, including the use of multicomponent reactions, have expanded the accessibility of diverse derivatives. researchgate.net

For analogues of this compound, synthetic strategies often involve the initial preparation of a 6-substituted imidazo[1,2-a]pyridine intermediate, which can then be further functionalized. For instance, 6-iodoimidazo[1,2-a]pyridine (B1303834) serves as a versatile precursor for introducing various substituents at the 6-position via palladium-catalyzed cross-coupling reactions. mdpi.com The butanamide side chain can be introduced by reacting a 6-aminoimidazo[1,2-a]pyridine with butyryl chloride or a related activated carboxylic acid derivative.

A variety of synthetic routes have been developed to access 6-substituted imidazo[1,2-a]pyridines. One common approach involves a five-component cascade reaction to produce imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) derivatives. Furthermore, palladium-catalyzed aminocarbonylation of 6- or 8-iodoimidazo[1,2-a]pyridines provides a direct method for introducing carboxamide functionalities. mdpi.com This method has been shown to be effective with a recyclable palladium catalyst. mdpi.com Solid-phase synthesis has also been employed to create libraries of imidazo[1,2-a]pyridine-8-carboxamides, demonstrating the adaptability of these synthetic methods for generating a wide range of analogues. acs.org

Comparative Biological Activity of Analogues

Derivatives of the imidazo[1,2-a]pyridine scaffold exhibit a broad spectrum of biological activities, including anticancer, antituberculosis, anti-inflammatory, and antiviral properties. nih.govmdpi.com The nature and position of substituents on the imidazo[1,2-a]pyridine ring, as well as modifications to the side chains, play a crucial role in determining the specific biological activity and potency of these compounds.

Antituberculosis Activity: A significant body of research has focused on imidazo[1,2-a]pyridine-3-carboxamides as potent antituberculosis agents. These compounds have shown remarkable activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. For example, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides displayed potent in vitro activity, with several compounds exhibiting minimum inhibitory concentrations (MICs) of less than 1 µM.

Anticancer Activity: Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various protein kinases implicated in cancer, such as platelet-derived growth factor receptor (PDGFR), Nek2, and PI3K/mTOR. nih.govnih.gov For instance, a series of imidazo[1,2-a]pyridin-6-yl-benzamide analogues were designed as inhibitors of B-RAF V600E, a protein kinase involved in melanoma. researchgate.net Another study identified potent Nek2 inhibitors with low nanomolar activity based on an imidazo[1,2-a]pyridine scaffold. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has also been explored. A novel imidazo[1,2-a]pyridine derivative, when co-administered with curcumin (B1669340), was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Iterations

Both SBDD and LBDD have been instrumental in the development and optimization of imidazo[1,2-a]pyridine-based inhibitors. These computational approaches guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

In the development of imidazo[1,2-a]pyridine inhibitors of PDGFR, a molecular model of the target protein was used to design constrained analogues with improved kinase selectivity. nih.gov Docking studies predicted that introducing an amine group would lead to favorable interactions with key residues in the kinase's active site, a hypothesis that was subsequently confirmed experimentally. nih.gov

Similarly, SBDD was employed in the discovery of potent Nek2 inhibitors. nih.gov By analyzing the binding mode of initial hits, researchers were able to design and synthesize compounds with significantly improved activity and selectivity. This iterative process of design, synthesis, and biological evaluation led to the identification of compounds with low nanomolar IC50 values. nih.gov

LBDD approaches have also been successfully applied. For example, in the development of antituberculosis agents targeting QcrB, a key enzyme in the electron transport chain of M. tuberculosis, a library of imidazo[1,2-a]pyridine amides was synthesized and evaluated. nih.gov The structure-activity relationship (SAR) data from this library was then used to guide the design of more potent analogues.

Impact of Peripheral Substitutions on Potency and Selectivity

The potency and selectivity of imidazo[1,2-a]pyridine derivatives are highly sensitive to the nature and position of peripheral substituents. Even small changes to the chemical structure can have a profound impact on biological activity.

In the context of antituberculosis agents, SAR studies of imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and lipophilic biaryl ethers at the amide nitrogen resulted in nanomolar potency. nih.gov Furthermore, the presence of a three-carbon spacer between the amide nitrogen and a cyclic aliphatic ring was found to enhance antitubercular activity. nih.gov

For anticancer applications, the substitution pattern on the imidazo[1,2-a]pyridine core and on appended phenyl rings is critical for both potency and selectivity. In a series of imidazo[1,2-a]pyridin-6-yl-benzamide B-RAF inhibitors, medicinal chemistry techniques were used to explore the SAR and improve selectivity against other kinases like p38 and VEGFR2. researchgate.net In the development of Nek2 inhibitors, a nonlinear SAR was observed, indicating a complex relationship between structure and activity. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of imidazo[1,2-a]pyridine analogues based on findings from multiple research studies.

Future Directions and Unexplored Avenues in Imidazo 1,2 a Pyridine Research

Emerging Therapeutic Applications and Undiscovered Biological Activities

The therapeutic landscape of imidazo[1,2-a]pyridine (B132010) derivatives is diverse, with established activities including anticancer, antitubercular, antimicrobial, and anti-inflammatory effects. researchgate.netnih.govwaocp.org However, ongoing research continues to uncover novel applications and biological targets.

A significant area of emerging interest is the development of targeted covalent inhibitors for challenging cancer targets. For instance, derivatives of imidazo[1,2-a]pyridine have been synthesized as potent inhibitors of KRAS G12C, a notorious mutation in various cancers. rsc.org Another promising frontier is the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. nih.govmdpi.comacs.org Novel imidazo[1,2-a]pyridine derivatives have demonstrated potent dual inhibitory activity against PI3K and mTOR. acs.org

Furthermore, the antitubercular activity of imidazo[1,2-a]pyridine amides is a critical area of research, especially with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov Compounds like telacebec (B1166443) (Q203), an imidazo[1,2-a]pyridine amide, are in clinical trials and target the QcrB subunit of the cytochrome bcc complex, a vital component of the electron transport chain. nih.gov The exploration of imidazo[1,2-a]pyridine-based compounds against other infectious diseases remains a fertile ground for discovery.

Compound ClassTherapeutic TargetEmerging ApplicationKey Findings
Imidazo[1,2-a]pyridine Covalent InhibitorsKRAS G12CAnticancerPotent and selective inhibition of KRAS G12C mutant cells. rsc.org
Imidazo[1,2-a]pyridine DerivativesPI3K/mTORAnticancerDual inhibition of the PI3K/Akt/mTOR signaling pathway. acs.org
Imidazo[1,2-a]pyridine AmidesQcrB (cytochrome bcc)AntituberculosisActivity against MDR- and XDR-TB strains. nih.gov
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline DerivativesPI3KαAnticancerSubmicromolar inhibitory activity against various tumor cell lines. nih.gov

Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of imidazo[1,2-a]pyridines is evolving with the adoption of advanced technologies that offer greater efficiency, sustainability, and access to novel chemical space.

Photoredox Catalysis: This technology has emerged as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines under mild conditions. The use of organic dyes like eosin (B541160) Y and rose bengal as photocatalysts enables various transformations, including alkylation and formylation, with high regioselectivity. acs.org This approach avoids the need for harsh reagents and high temperatures often associated with traditional methods.

Flow Chemistry: Automated flow synthesis is another promising technology for the production of imidazo[1,2-a]pyridine libraries. This method allows for precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety. The integration of purification techniques like frontal affinity chromatography in a flow setup can further streamline the drug discovery process.

Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction, is a highly efficient one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines. rsc.org This and other MCRs are valuable for generating diverse libraries of compounds for biological screening. nih.govnih.gov

TechnologyApplication in Imidazo[1,2-a]pyridine SynthesisAdvantages
Photoredox CatalysisC-H functionalization (e.g., alkylation, formylation)Mild reaction conditions, high regioselectivity, use of green catalysts. acs.org
Flow ChemistryAutomated library synthesis and purificationImproved yield and safety, reduced reaction time, process intensification.
Multicomponent Reactions (e.g., GBB)One-pot synthesis of diverse derivativesHigh atom economy, operational simplicity, rapid library generation. rsc.orgnih.gov

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A significant future direction in imidazo[1,2-a]pyridine research is the integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to gain a deeper understanding of their mechanisms of action. While a study has highlighted the potential of combining a novel imidazo[1,2-a]pyridine derivative with curcumin (B1669340) to modulate the STAT3/NF-κB signaling pathway in cancer cells, a comprehensive multi-omics approach is yet to be widely applied. nanomaterchem.com

By analyzing the global changes in a biological system upon treatment with an imidazo[1,2-a]pyridine derivative, researchers can:

Identify novel drug targets and off-target effects.

Elucidate complex signaling pathways and resistance mechanisms.

Discover biomarkers for predicting treatment response.

This holistic approach will be instrumental in moving beyond a single-target-focused drug discovery paradigm to a more systems-level understanding, ultimately leading to the development of more effective and personalized therapies.

Development of Targeted Delivery Systems for Imidazo[1,2-a]pyridine Derivatives

Enhancing the therapeutic efficacy and reducing the systemic toxicity of potent imidazo[1,2-a]pyridine derivatives is a critical challenge. The development of targeted delivery systems offers a promising solution.

Nanoparticle-Based Delivery: Magnetic nanoparticles have been explored as catalysts for the synthesis of imidazo[1,2-a]pyridines. The future application of nanoparticles as carriers for these compounds could enable passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, surface functionalization of these nanoparticles with targeting ligands (e.g., antibodies, peptides) could achieve active targeting to specific cancer cells, thereby increasing the local concentration of the drug and minimizing off-target side effects.

Antibody-Drug Conjugates (ADCs): For highly potent imidazo[1,2-a]pyridine-based cytotoxins, conjugation to a monoclonal antibody that recognizes a tumor-specific antigen could create a powerful ADC. This strategy would ensure that the cytotoxic payload is delivered directly to the cancer cells, sparing healthy tissues.

Challenges and Opportunities in Imidazo[1,2-a]pyridine-Based Drug Discovery

The journey of an imidazo[1,2-a]pyridine-based compound from a laboratory curiosity to a clinical therapeutic is fraught with challenges, yet brimming with opportunities.

Challenges:

Drug Resistance: As with any antimicrobial or anticancer agent, the development of resistance is a major hurdle. waocp.org Understanding the mechanisms of resistance to imidazo[1,2-a]pyridine derivatives is crucial for designing next-generation compounds that can overcome this challenge.

Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target while minimizing off-target toxicities remains a constant challenge in drug design.

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for ensuring their efficacy and safety in vivo.

Opportunities:

Scaffold Versatility: The imidazo[1,2-a]pyridine core is highly amenable to chemical modification, allowing for the fine-tuning of its pharmacological properties and the exploration of a vast chemical space. rsc.orgacs.org

Unexplored Biological Space: A multitude of biological targets remain to be explored for their interaction with imidazo[1,2-a]pyridine derivatives, offering the potential for first-in-class medicines.

Combination Therapies: The potential for synergistic effects when combined with other therapeutic agents, as seen with curcumin, opens up new avenues for treating complex diseases like cancer. nanomaterchem.com

Q & A

Q. What are the optimal synthetic routes for N-imidazo[1,2-a]pyridin-6-ylbutanamide?

The synthesis typically involves multicomponent reactions or condensation strategies. For example:

  • Multicomponent reactions : Combine aryl ketones, 2-amino-N-heterocycles, and methylene donors (e.g., DMSO) with K₂S₂O₈/I₂ catalysis to form the imidazo[1,2-a]pyridine core .
  • Condensation : Schiff base intermediates can be reduced using sodium borohydride under controlled conditions (0–29°C, 2 h) to yield target compounds .
  • Optimization : High yields (>90%) are achieved using acetic acid as a solvent and dimethylamine at 50–55°C, followed by silica gel chromatography for purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., δ2.25–8.10 ppm for methyl and aromatic protons) .
  • HPLC : For purity assessment (e.g., 98.9% purity achieved via gradient elution) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH bends at ~3300 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 280.4 [M+H]+) .

Advanced Research Questions

Q. How can contradictory bioactivity data in pharmacological studies be resolved?

Discrepancies often arise from variations in substituent patterns or assay conditions. Methodological approaches include:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl, trifluoromethyl) to isolate effects on antimicrobial vs. anticancer activity .
  • Target validation : Use enzyme inhibition assays (e.g., cyclin-dependent kinases) to confirm mechanistic hypotheses .
  • Dose-response profiling : Address conflicting IC₅₀ values by standardizing cell lines and assay protocols .

Q. What strategies improve low yields in catalytic annulation steps during synthesis?

Key optimizations involve:

  • Catalyst loading : Adjust rhodium(III) catalyst ratios (e.g., 5 mol%) and additives (e.g., NaOAc) to enhance regioselectivity .
  • Solvent systems : Use acetone/hexane gradients (10–35%) for column chromatography to separate regioisomers .
  • Flow reactors : Implement continuous flow systems to stabilize exothermic intermediates and reduce byproducts .

Q. How can researchers mitigate interference from pan-assay interference compounds (PAINS) in biological screens?

  • PAINS filters : Use computational tools (e.g., ZINC20 database) to flag redox-active or aggregating motifs .
  • Counter-screening : Validate hits in orthogonal assays (e.g., fluorescence quenching controls) .
  • Derivatization : Replace problematic groups (e.g., nitro substituents) with bioisosteres (e.g., cyano) .

Methodological Challenges

Q. What techniques address solubility issues in pharmacokinetic studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (1:4 v/v) to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the butanamide moiety .
  • Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles for in vivo delivery .

Q. How to reconcile divergent synthetic yields reported in literature?

  • Reaction monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry .
  • Byproduct analysis : Identify side products (e.g., over-methylated derivatives) via HRMS and optimize reaction times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.